2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine (CAS 1512258-62-6): A Comprehensive Technical Guide for Drug Discovery
2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine (CAS 1512258-62-6): A Comprehensive Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern drug discovery, conformationally restricted bicyclic heteroaromatics serve as privileged scaffolds for navigating complex structure-activity relationships (SAR) and intellectual property (IP) space. 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine (CAS 1512258-62-6) is a highly versatile, low-molecular-weight building block. By fusing a rigid, planar pyrazole ring with a saturated dihydro-oxazole ring, this scaffold offers a unique combination of hydrogen-bonding vectors, predictable regioselectivity for late-stage functionalization, and an optimized physicochemical profile [1].
This technical whitepaper provides an in-depth analysis of its structural pharmacophore, synthetic utility, and step-by-step methodologies for integration into medicinal chemistry workflows.
Structural Significance & Pharmacophore Properties
To fully leverage this building block, one must understand its IUPAC numbering and topological electron distribution:
-
O-1, C-2, C-3 : The saturated dihydro-oxazole moiety.
-
N-4 (Bridgehead) & N-5 : The pyrazole nitrogen atoms.
-
C-6 : The carbon bearing the primary amino group.
-
C-7 : The unsubstituted, highly nucleophilic carbon.
-
C-7a (Bridgehead) : The shared carbon between the two rings.
The Kinase Hinge-Binding Rationale
Aminopyrazoles are classic hinge-binding motifs in kinase inhibitor design [2]. However, unfused aminopyrazoles often suffer from high entropic penalties upon binding and poor metabolic stability. The[5,1-b] fusion in this scaffold provides a rigidified conformation:
-
H-Bond Donor/Acceptor Pair : The 6-amino group acts as a potent hydrogen-bond donor to the kinase backbone carbonyl, while the adjacent N-5 acts as an acceptor for the backbone amide NH.
-
Solubility Enhancement : The O-1 oxygen of the oxazole ring projects toward the solvent-exposed region, increasing the Topological Polar Surface Area (TPSA) and improving aqueous solubility compared to highly lipophilic carbocyclic analogs (e.g., indazoles).
Caption: Theoretical kinase hinge-binding interactions of the pyrazolo[5,1-b]oxazole core.
Physicochemical Profiling
The integration of the oxygen atom into the fused ring system significantly dampens the overall lipophilicity (LogP) of the molecule, making it an excellent starting point for Fragment-Based Drug Discovery (FBDD).
| Property | Value | Impact on Drug Design |
| CAS Number | 1512258-62-6 | Standardized identifier for procurement [1]. |
| Molecular Formula | C5H7N3O | High ligand efficiency (LE) potential. |
| Molecular Weight | 125.13 g/mol | Ideal fragment size (< 300 Da). |
| SMILES | Nc1cc2n(n1)CCO2 | Enables computational docking studies. |
| H-Bond Donors | 1 (NH2) | Critical for target engagement. |
| H-Bond Acceptors | 3 (N, N, O) | Enhances solubility and target interactions. |
| TPSA | ~54 Ų | Excellent passive membrane permeability. |
| Rotatable Bonds | 0 | Zero entropic penalty upon binding. |
Synthetic Methodologies & Workflows
The true power of 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine lies in its orthogonal reactivity. The 6-amino group can be functionalized via acylation or Buchwald-Hartwig amination, while the electron-rich C-7 position is primed for electrophilic aromatic substitution, enabling subsequent palladium-catalyzed cross-coupling [4].
Caption: Orthogonal synthetic workflow for functionalizing the pyrazolo[5,1-b]oxazole core.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical reagent choices.
Protocol A: Amide Coupling at the 6-Amino Position
Objective: Synthesize 6-amido derivatives for SAR exploration of the solvent-exposed channel. Causality Rationale: Aminopyrazoles are moderately deactivated nucleophiles due to the electron-withdrawing nature of the adjacent aromatic nitrogens. Standard coupling agents (like EDC/HOBt) often result in sluggish reactions. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, rapidly overcoming the reduced nucleophilicity of the 6-amine.
-
Activation: In an oven-dried flask under N2, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 25 °C for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine (1.0 eq) in a single portion.
-
Monitoring: Stir the reaction at 25 °C for 4–12 hours. Monitor progression via LC-MS (ESI+) until the mass of the starting amine (m/z 126.1 [M+H]+) is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (critical step to partition residual DMF into the aqueous phase) and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Regioselective Electrophilic Bromination at C-7
Objective: Install a halogen handle at the C-7 position for downstream Suzuki-Miyaura cross-coupling [4]. Causality Rationale: The C-7 carbon is highly electron-rich due to the electron-donating resonance from the bridgehead nitrogen and the pyrazole system. Utilizing N-Bromosuccinimide (NBS) at 0 °C in the dark prevents radical-mediated side reactions (e.g., bromination of the saturated oxazole carbons) and ensures strict electrophilic aromatic substitution at C-7.
-
Preparation: Dissolve the 6-amido-2,3-dihydropyrazolo[5,1-b]oxazole intermediate (1.0 eq) in anhydrous DMF (0.1 M). Cool the solution to 0 °C using an ice bath and shield the flask from light using aluminum foil.
-
Halogenation: Add NBS (1.05 eq) portion-wise over 10 minutes to control the exotherm.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor via LC-MS for the appearance of the brominated product isotope pattern (M / M+2 ratio of 1:1).
-
Quenching: Pour the mixture into ice water containing 10% sodium thiosulfate. Self-validation: The thiosulfate instantly reduces any unreacted active bromine species, preventing over-bromination during the concentration phase.
-
Isolation: Extract with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel chromatography to yield the C-7 brominated building block.
Applications Beyond Kinases: GPCR Antagonism
While predominantly utilized in oncology for kinase inhibition, the pyrazolo[5,1-b]oxazole core has proven highly effective in central nervous system (CNS) and metabolic indications. A premier example is its use in the development of corticotropin-releasing factor receptor 1 (CRF1) antagonists.
Research involving the novel CRF1 antagonist NVS-CRF38 highlights the utility of the pyrazolo[5,1-b]oxazole scaffold in modulating oral drug pharmacokinetics and achieving potent GPCR antagonism [3]. The saturated oxazole ring provides the necessary dipole moment to maintain solubility without violating the lipophilic constraints required for blood-brain barrier (BBB) penetration.
References
- Novartis AG. "Novel pyrrole derivatives as pharmaceutical agents.
-
Foti, R. S., et al. "1-Aminobenzotriazole Modulates Oral Drug Pharmacokinetics through Cytochrome P450 Inhibition and Delay of Gastric Emptying in Rats." Drug Metabolism and Disposition, 2014.[Link]
-
L. F. A. et al. "Access to Mono-, Di- and Tri-(Het)Arylated Pyrazolo[5,1-b]oxazoles Using Cyclization, C-H Activation and Suzuki-Miyaura Palladium-Catalyzed Reactions." ResearchGate, 2021.[Link]
